2-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Chemical Characterization
- A study by Kumar et al. (2004) described the synthesis of compounds structurally related to 2-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride. These compounds were tested for antidepressant activity, providing insights into the chemical properties and potential therapeutic applications of similar structures (Kumar et al., 2004).
Antimicrobial Properties
- Ovonramwen et al. (2019) synthesized a compound closely related to this compound, assessing its antimicrobial activities. The study highlighted the potential of such compounds in combatting various microbial infections (Ovonramwen et al., 2019).
Anti-acetylcholinesterase Activity
- Research by Sugimoto et al. (1990) synthesized derivatives of 2-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine and evaluated their anti-acetylcholinesterase activity. This application is significant in the context of developing treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Exploration of Structural Variants
- Dai et al. (2012) explored the synthesis of CF3-containing spiro derivatives related to 2-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine. This study contributes to understanding the structural variants and potential applications of these compounds in various fields (Dai et al., 2012).
Potential in Tuberculosis Treatment
- Jayachandra et al. (2018) detected substances related to 2-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine in a tuberculosis drug, indicating potential applications in tuberculosis treatment (Jayachandra et al., 2018).
Copolymerization and Material Science
- Schjerven et al. (2020) investigated the copolymerization of trisubstituted ethylenes related to 2-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine. This research suggests potential applications in material science and polymer chemistry (Schjerven et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO.ClH/c15-14(16,17)12-6-1-2-7-13(12)19-10-8-11-5-3-4-9-18-11;/h1-2,6-7,11,18H,3-5,8-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKDZAYYCUUSRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=CC=C2C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1219982-12-3 | |
Record name | Piperidine, 2-[2-[2-(trifluoromethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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